tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate
Overview
Description
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate: is a synthetic organic compound with the molecular formula C16H24N2O3Si It is characterized by the presence of a furo[3,2-b]pyridine core, which is a fused heterocyclic system, and functional groups such as a tert-butyl carbamate and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents to introduce the furan ring.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate compound with tert-butyl chloroformate (Boc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-diones, while reduction could produce pyridinyl alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate
- tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
- tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate stands out due to the presence of the trimethylsilyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of silylation on molecular properties and interactions.
Properties
IUPAC Name |
tert-butyl N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3Si/c1-16(2,3)21-15(19)18-10-11-7-13-12(17-9-11)8-14(20-13)22(4,5)6/h7-9H,10H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDGCJFTLMBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673647 | |
Record name | tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188996-58-8 | |
Record name | tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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